Cck-33
説明
特性
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[4-amino-2-[[5-amino-2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[[2-[[1-[2-(2,6-diaminohexanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-2-(4-sulfooxyphenyl)acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C166H261N51O52S4/c1-15-84(9)130(159(261)211-116(78-220)154(256)206-110(68-125(227)228)150(252)191-97(38-27-54-182-165(176)177)139(241)205-112(70-127(231)232)152(254)215-132(88-42-44-91(45-43-88)269-273(266,267)268)161(263)197-100(48-58-270-12)135(237)185-75-124(226)190-106(64-89-72-184-94-35-21-20-33-92(89)94)146(248)195-101(49-59-271-13)141(243)204-111(69-126(229)230)151(253)198-103(133(173)235)63-87-31-18-17-19-32-87)213-143(245)98(39-28-55-183-166(178)179)192-147(249)107(65-90-73-180-80-187-90)201-153(255)115(77-219)210-157(259)119-41-30-57-217(119)163(265)113(71-128(233)234)207-145(247)105(62-82(5)6)200-149(251)109(67-122(172)224)203-140(242)99(46-47-120(170)222)193-144(246)104(61-81(3)4)199-148(250)108(66-121(171)223)202-138(240)96(36-23-25-52-168)196-158(260)129(83(7)8)212-160(262)131(85(10)16-2)214-155(257)117(79-221)208-142(244)102(50-60-272-14)194-137(239)95(37-26-53-181-164(174)175)189-123(225)74-186-136(238)114(76-218)209-156(258)118-40-29-56-216(118)162(264)86(11)188-134(236)93(169)34-22-24-51-167/h17-21,31-33,35,42-45,72-73,80-86,93,95-119,129-132,184,218-221H,15-16,22-30,34,36-41,46-71,74-79,167-169H2,1-14H3,(H2,170,222)(H2,171,223)(H2,172,224)(H2,173,235)(H,180,187)(H,185,237)(H,186,238)(H,188,236)(H,189,225)(H,190,226)(H,191,252)(H,192,249)(H,193,246)(H,194,239)(H,195,248)(H,196,260)(H,197,263)(H,198,253)(H,199,250)(H,200,251)(H,201,255)(H,202,240)(H,203,242)(H,204,243)(H,205,241)(H,206,256)(H,207,247)(H,208,244)(H,209,258)(H,210,259)(H,211,261)(H,212,262)(H,213,245)(H,214,257)(H,215,254)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H4,174,175,181)(H4,176,177,182)(H4,178,179,183)(H,266,267,268) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLBZJPOIZFFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C166H261N51O52S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3931 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
not water soluble | |
| Record name | Cholecystokinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9011-97-6 | |
| Record name | Cecekin vitrum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholecystokinin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cholecystokinin-33 involves solid-phase peptide synthesis (SPPS), which is a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of cholecystokinin-33 can be achieved through recombinant DNA technology. This method involves the insertion of the gene encoding cholecystokinin-33 into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
化学反応の分析
Types of Reactions
Cholecystokinin-33 undergoes various chemical reactions, including:
Oxidation: The oxidation of methionine residues in cholecystokinin-33 can occur under oxidative stress conditions.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in cholecystokinin-33 can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Oxidized methionine residues.
Reduction: Reduced disulfide bonds.
Substitution: Mutant peptides with altered amino acid sequences.
科学的研究の応用
Cholecystokinin-33 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and posttranslational modifications.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.
作用機序
Cholecystokinin-33 exerts its effects by binding to specific receptors, namely cholecystokinin receptor 1 (CCK1R) and cholecystokinin receptor 2 (CCK2R). Upon binding to these receptors, cholecystokinin-33 activates intracellular signaling pathways involving G proteins, leading to the modulation of various physiological processes. For example, in the gastrointestinal tract, cholecystokinin-33 stimulates gallbladder contraction and pancreatic enzyme secretion. In the central nervous system, it modulates neurotransmitter release and neuronal activity .
類似化合物との比較
Structural Similarities :
- Shares the C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2) with CCK.
Functional Contrasts :
Key Research Findings :
- Gastrin I (10<sup>−10</sup> M) shifts the CCK dose-response curve in pyloric muscle, indicating competitive inhibition .
- No overlap in CNS distribution between CCK and gastrin in humans and hogs .
Secretin
Structural Differences :
Functional Interactions :
Divergent Roles :
- Secretin stimulates bicarbonate secretion, while CCK promotes enzyme secretion and gallbladder contraction .
Caerulein
Structural Similarities :
Functional Overlaps :
- Acts as a potent CCK1/CCK2 receptor agonist, mimicking CCK’s effects on gallbladder contraction and gut motility .
CCK Fragments: CCK-8 vs. CCK-4
Key Findings :
A. Asperlicins (Fungal Derivatives)
B. Eu-DTPA-PEGO-CCK4
C. Cyclic CCK Analogs
Research Controversies and Limitations
- Peripheral CCK vs.
Data Tables
Table 1: Distribution of CCK and Gastrin in Human Tissues
| Tissue | CCK Concentration (pmol/g) | Gastrin Concentration (pmol/g) |
|---|---|---|
| Cerebral Cortex | 200–2,300 | Not detected |
| Pituitary Gland | Not detected | 7–51 |
| Duodenum | 550–2,400 | Not detected |
Table 2: Receptor Affinities of CCK-Related Compounds
| Compound | CCK1 Receptor Affinity | CCK2 Receptor Affinity |
|---|---|---|
| CCK-8 | High (EC50 = 0.1 nM) | Moderate |
| Gastrin | Low | High (EC50 = 1 nM) |
| Asperlicin C | Ki = 0.3 nM | >10,000 nM |
生物活性
Cholecystokinin (CCK) is a peptide hormone produced by I cells in the duodenum, playing a crucial role in digestion and various physiological processes. This article explores the biological activities of CCK, focusing on its effects on gallbladder contraction, pancreatic enzyme secretion, appetite regulation, and potential therapeutic implications.
Overview of Cholecystokinin
CCK exists in several forms, with CCK-8 being the most studied due to its biological activity. It is primarily known for stimulating gallbladder contraction and promoting the secretion of digestive enzymes from the pancreas. Additionally, CCK has roles beyond digestion, including effects on appetite regulation and potential neuroprotective properties.
Key Biological Activities
-
Gallbladder Contraction
- CCK induces gallbladder contraction, facilitating the release of bile into the intestine. Studies have shown that plasma CCK levels rise significantly after food intake, leading to a decrease in gallbladder volume by approximately 51% within 30 minutes post-meal .
- Table 1: Gallbladder Volume Changes Post-Meal
Time Post-Meal Gallbladder Volume Change (%) 30 minutes -51%
- Pancreatic Enzyme Secretion
-
Appetite Regulation
- CCK plays an essential role in appetite control by promoting satiety. Research indicates that administration of CCK can reduce meal size and extend inter-meal intervals . However, some studies suggest that while it reduces caloric intake at a single meal, it may lead to increased frequency of meals .
- Neuroprotective Effects
Case Studies and Research Findings
- A study assessed the effects of CCK on patients with gastrin-secreting tumors, finding that plasma CCK bioactivity remained normal despite elevated gastrin levels. This highlights the regulatory role of CCK independent of gastrin .
- Another investigation focused on the differential effects of two molecular forms of CCK (CCK-8 and CCK-58). While both forms reduced meal size, only CCK-58 was shown to extend inter-meal intervals effectively .
Therapeutic Implications
The potential therapeutic applications of targeting CCK pathways are significant:
- Obesity Management : Despite initial enthusiasm for using CCK agonists to promote weight loss, clinical trials have largely failed due to insufficient efficacy in reducing overall caloric intake . Alternative strategies such as biased agonists or allosteric modulators are being explored.
- Gastrointestinal Disorders : Given its role in digestion, modulation of CCK signaling could offer new treatments for gastrointestinal disorders characterized by dysregulated enzyme secretion or motility issues .
Q & A
Q. What are the primary physiological roles of cholecystokinin (CCK), and what experimental approaches are used to delineate these roles?
Methodological Answer: CCK regulates appetite, gallbladder contraction, pancreatic enzyme secretion, and gut-brain signaling. Key experimental approaches include:
- Receptor Binding Assays : Radiolabeled CCK (e.g., ¹²⁵I-CCK) is used to study CCK1/CCK2 receptor affinity and distribution in tissues (e.g., guinea pig pancreatic acini) .
- Knockout Models : Mice lacking CCK receptors (e.g., Cck1r⁻/⁻) reveal roles in satiety and gallbladder function .
- Cholescintigraphy : Quantifies gallbladder ejection fraction (GBEF) via ⁹⁹mTc-HIDA imaging during CCK-8 infusion (0.02 mg/kg over 60 min) to assess biliary dynamics .
Q. Table 1: Key CCK Physiological Roles and Associated Methods
Q. How do researchers distinguish between CCK1 and CCK2 receptor functions in experimental models?
Methodological Answer:
- Selective Agonists/Antagonists :
- Tissue-Specific Localization :
- Gene Silencing : siRNA targeting Cck1r vs. Cck2r in cell lines to isolate signaling pathways (e.g., PLC/IP3 for CCK1R; MAPK for CCK2R) .
Advanced Research Questions
Q. How can contradictory findings regarding CCK's role in anxiety-related behaviors be methodologically reconciled in preclinical studies?
Methodological Answer: Contradictions arise from CCK's dual role in anxiogenic vs. anxiolytic pathways:
- Dose-Dependent Effects : Low-dose CCK-8S induces anxiety in rodent elevated plus-maze, while high doses paradoxically reduce it via receptor desensitization .
- Receptor Subtype Selectivity : CCK2R knockout mice show reduced anxiety-like behaviors, but CCK1R antagonists (e.g., loxiglumide) exacerbate stress responses in primates .
- Experimental Design : Standardize protocols for:
Q. Table 2: Contradictory Findings in CCK-Anxiety Studies
| Study | Model | CCK Dose | Outcome | Proposed Mechanism |
|---|---|---|---|---|
| Bradwejn et al. (1990) | Human CCK-4 challenge | 50 µg IV | Panic attacks | CCK2R overactivation |
| Dourish et al. (1989) | Rat social interaction | 1 µg ICV | Reduced anxiety | CCK1R-mediated GABA release |
Q. What experimental strategies are employed to study CCK receptor dimerization and its functional implications?
Methodological Answer: CCK receptors form homo-/heterodimers with dopamine or opioid receptors, altering signaling:
- Bioluminescence Resonance Energy Transfer (BRET) : Quantifies real-time dimerization in HEK293 cells co-expressing CCK1R/CCK2R fused to luciferase and fluorescent proteins .
- Co-Immunoprecipitation (Co-IP) : Validates physical interactions between CCK2R and dopamine D2 receptors in rat striatal lysates .
- Functional Assays : Co-activation of CCK2R and μ-opioid receptors in CHO cells enhances ERK1/2 phosphorylation, suggesting cross-talk in pain modulation .
Q. How can researchers address variability in CCK responsiveness observed in clinical cholescintigraphy studies?
Methodological Answer: Kinetic profiling during CCK cholescintigraphy reveals three subgroups:
- High Responders : Peak GBEF at 20 min (rapid emptying).
- Moderate Responders : Peak at 40 min.
- Low Responders : Peak at 60 min (delayed emptying) .
Methodological Adjustments : - Standardized Infusion Protocols : Fixed sincalide dose (0.02 mg/kg) over 60 min.
- Exclusion Criteria : Eliminate patients with gallstones or GBEF <80% to isolate CCK sensitivity .
- Membrane Cholesterol Analysis : High cholesterol reduces CCK1R affinity via allosteric modulation; use methyl-β-cyclodextrin to deplete cholesterol in vitro .
Q. What molecular techniques are used to characterize CCK isoforms in human tissues?
Methodological Answer:
- Peptide Sequencing : Fast atom bombardment mass spectrometry (FAB-MS) identifies sulfated CCK-8 (Asp-Tyr(SO₃)-Met-Gly-Trp-Met-Asp-Phe-NH₂) in human cerebral cortex .
- Chromatography : Reverse-phase HPLC separates CCK-58 (major form in gut) from CCK-8 (brain) using C18 columns .
- Immunoassays : Region-specific antisera distinguish sulfated vs. non-sulfated CCK isoforms in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
